Arginylphenylalaninamide is a synthetic peptide that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound consists of the amino acids arginine and phenylalanine, linked together by an amide bond. Its structure allows it to interact with various biological receptors, making it a subject of interest in studies related to neuropharmacology and metabolic disorders.
The compound can be synthesized through various chemical methods, often involving solid-phase peptide synthesis techniques. It is not naturally occurring and is primarily produced in laboratory settings for research purposes.
Arginylphenylalaninamide falls under the category of peptide therapeutics. It is classified as a bioactive peptide, which means it can exert physiological effects on living organisms. Its classification is significant in the context of drug development, particularly for conditions that involve peptide receptor signaling.
The synthesis of Arginylphenylalaninamide typically employs solid-phase peptide synthesis (SPPS), a widely used method in peptide chemistry. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The choice of protecting groups during synthesis is crucial for ensuring that only the desired reactions occur at each step. Common protecting groups include:
Purification methods such as high-performance liquid chromatography (HPLC) are typically employed after synthesis to isolate the pure peptide from by-products and unreacted materials.
Arginylphenylalaninamide has a specific molecular structure characterized by its two constituent amino acids linked by an amide bond. The general formula can be represented as:
Arginylphenylalaninamide can participate in various chemical reactions typical of peptides, including:
The stability of Arginylphenylalaninamide under physiological conditions is crucial for its application in biological systems. Factors such as pH, temperature, and enzyme presence can significantly affect its reactivity and stability.
The mechanism of action for Arginylphenylalaninamide involves its interaction with specific receptors in the body. Upon administration, it may bind to neuropeptide receptors or other target proteins, triggering downstream signaling pathways that modulate physiological responses.
Research indicates that peptides like Arginylphenylalaninamide can influence pathways related to appetite regulation, stress response, and neuroprotection.
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity and purity of synthesized Arginylphenylalaninamide.
Arginylphenylalaninamide has potential applications in various fields:
Arginylphenylalaninamide (H-Arg-Phe-NH₂) is a dipeptide amide characterized by the condensation of L-arginine and L-phenylalanine, where the C-terminal carboxyl group of phenylalanine is amidated. Its molecular formula is C₁₅H₂₄N₆O₂, with a molecular weight of 320.39 g/mol [4]. The peptide backbone adopts specific conformational states stabilized by:
Table 1: Molecular Attributes of Arginylphenylalaninamide
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄N₆O₂ |
Molecular Weight | 320.39 g/mol |
CAS Registry Number | 34388-59-5 |
SMILES Notation | C@H(CCCN=C(N)N)C(=O)NC@@HC(=O)N |
Key Functional Groups | Guanidinyl (Arg), Benzyl (Phe), C-terminal amide |
The stereochemistry is critical for biological activity, with naturally occurring L-enantiomers at both residues. Computational modeling predicts a compact structure with a solvent-accessible surface area of 480 Ų, allowing efficient receptor engagement [4] [8]. The C-terminal amidation enhances metabolic stability compared to carboxylic acid-terminated dipeptides, a feature conserved across neuropeptides like RFamides.
The identification of arginylphenylalaninamide emerged indirectly through neuropeptide research:
Table 2: Chronological Milestones in Arginylphenylalaninamide Research
Timeframe | Key Advancement | Significance |
---|---|---|
1961 | Genetic codon elucidation for phenylalanine | Established UUU/UUC as codons for Phe incorporation [2] |
1980s | RFamide antibody development | Enabled mapping of -Arg-X-NH₂ peptides in neural tissue [3] |
2000s | High-resolution MS/MS techniques | Confirmed endogenous arginylphenylalaninamide in crustacean CNS [3] |
Arginylphenylalaninamide serves as the conserved C-terminal motif for RFamide neuropeptides, which modulate sensory processing and neuroendocrine functions:
Neural Circuit Modulation
In crustacean olfactory systems, RFamide peptides containing arginylphenylalaninamide termini localize to olfactory glomeruli within the deutocerebrum. These peptides:
Evolutionary Conservation
The jellyfish Clytia hemisphaerica employs RFamide neuropeptides with arginylphenylalaninamide termini to coordinate feeding responses. These peptides:
Biochemical Biosynthesis
Arginylphenylalaninamide formation occurs via two enzymatic pathways:1. Ribosomal synthesis: As part of prohormones processed by:- Prohormone convertases (cleavage C-terminal to basic residues)- Carboxypeptidase E (C-terminal basic residue removal)- Peptidylglycine α-amidating monooxygenase (glycine-dependent amidation)2. Non-ribosomal synthesis: ATP-grasp ligases in bacteria (e.g., Staphylococcus LALs) directly conjugate amino acids, though arginylphenylalaninamide itself isn't a confirmed product [5].
The motif’s stability allows nanomolar-scale bioactivity despite extracellular peptidase exposure. Its hydrophobicity-index (LogP ≈ -2.1) facilitates blood-brain barrier penetration in vertebrates, suggesting conserved delivery mechanisms [2] [8].
Concluding Synthesis
Arginylphenylalaninamide represents a fundamental neuropeptide motif with cross-phyla significance. Its chemical stability, receptor specificity, and evolutionary persistence highlight its role as a compact signaling module in neural systems. Future structural studies should address atomic-resolution receptor binding dynamics, while evolutionary biology approaches may uncover new functions in basal metazoans.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1